
1-(5-Aminomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-chloro-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Aminomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-chloro-1H-pyrimidine-2,4-dione is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a tetrahydrofuran ring, a pyrimidine ring, and functional groups such as an amino group and a hydroxyl group. Its distinct chemical structure makes it an interesting subject for studies in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 1-(5-Aminomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-chloro-1H-pyrimidine-2,4-dione involves multiple steps, typically starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination of an aldehyde intermediate with an amine source.
Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed through a condensation reaction involving a suitable diamine and a carbonyl compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(5-Aminomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-chloro-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyrimidine ring can undergo reduction to form dihydropyrimidine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under basic conditions to form corresponding substituted derivatives.
Condensation: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Aminomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-chloro-1H-pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting nucleic acid metabolism or enzyme inhibition.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: The compound’s functional groups allow for its incorporation into polymeric materials, potentially enhancing their mechanical and chemical properties.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions involving nucleic acids and proteins.
Mechanism of Action
The mechanism of action of 1-(5-Aminomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-chloro-1H-pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes or nucleic acids. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrimidine ring can intercalate with nucleic acids, affecting their structure and function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
1-(5-Aminomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-chloro-1H-pyrimidine-2,4-dione can be compared with similar compounds such as:
5-Chloro-2,4-dioxopyrimidine: Lacks the tetrahydrofuran ring and aminomethyl group, making it less versatile in terms of chemical reactivity.
1-(5-Hydroxymethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-chloro-1H-pyrimidine-2,4-dione:
1-(5-Aminomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-bromo-1H-pyrimidine-2,4-dione: Substitution of chlorine with bromine can alter the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups and ring systems, providing a versatile platform for chemical modifications and applications.
Properties
CAS No. |
58349-31-8 |
|---|---|
Molecular Formula |
C9H12ClN3O4 |
Molecular Weight |
261.66 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-chloropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12ClN3O4/c10-4-3-13(9(16)12-8(4)15)7-1-5(14)6(2-11)17-7/h3,5-7,14H,1-2,11H2,(H,12,15,16)/t5-,6+,7+/m0/s1 |
InChI Key |
ZUOJXVJGDQGXDX-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Cl)CN)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



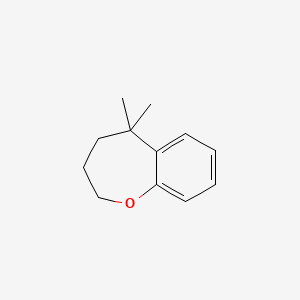
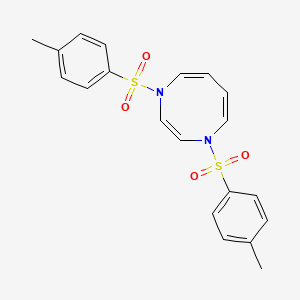
![N,N-Dimethyl-N'-{4-[(pyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14614253.png)
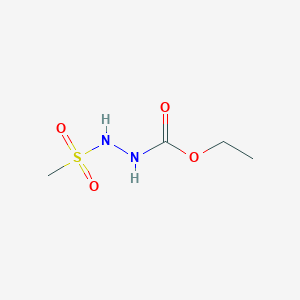
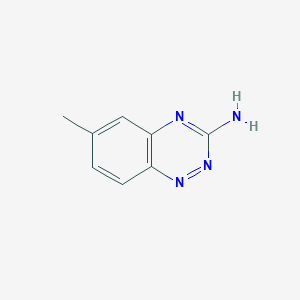
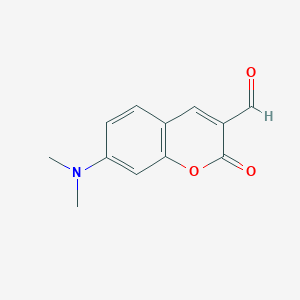
![1-(Heptyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14614267.png)
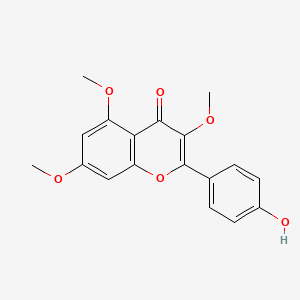
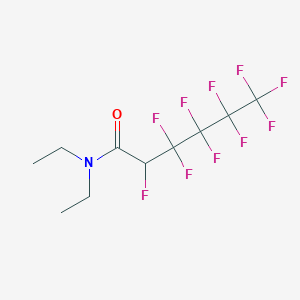
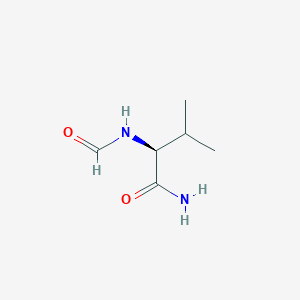
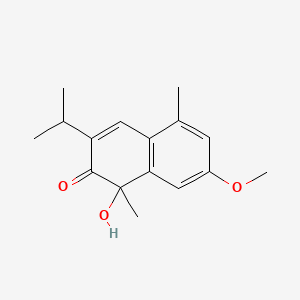
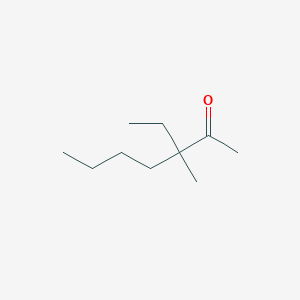
![Diethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14614300.png)
